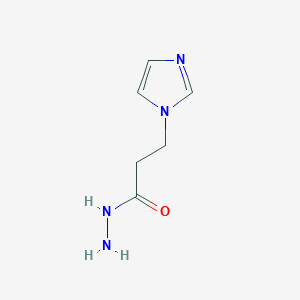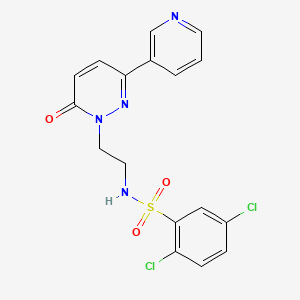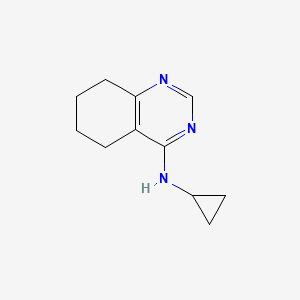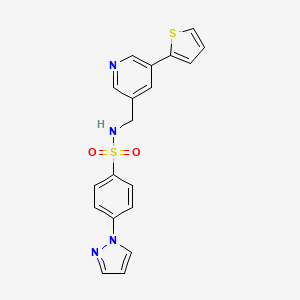
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7ClF3NO . It is used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .
Synthesis Analysis
The synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline involves various methods. One of the methods involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is characterized by the presence of a fluorine atom and a pyridine in its structure . The molecular weight of this compound is 261.63 .Physical And Chemical Properties Analysis
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a solid compound . It has a molecular weight of 261.63 . It is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, including those with methoxy and chloro substituents, are recognized for their effectiveness in preventing metallic corrosion. They adsorb on metallic surfaces and form stable chelating complexes, which inhibits corrosion. This property is attributed to the high electron density from π-electrons and non-bonding electrons, making them crucial in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Antituberculosis Activity
Certain quinoline derivatives show potential in combating Mycobacterium tuberculosis. The presence of chloro, methyl, or methoxy groups on these compounds enhances their antituberculosis activity, making them promising candidates for developing new antitubercular drugs (Jaso, Zarranz, Aldana, & Monge, 2005).
Pharmaceutical Applications
Quinoline compounds, with various substituents including methoxy and chloro, have potential in pharmaceutical applications. They can be synthesized using methods like rhodium-catalyzed oxidative annulation, making them accessible for drug development (Wang, Ding, Zheng, Bao, & Peng, 2018).
Antiviral Properties
Quinoline derivatives, especially those with methoxy and chloro groups, have shown significant potency against viruses like SARS-CoV-2. Their selectivity and low cytotoxicity make them valuable in antiviral research (Seliem et al., 2021).
Optical and Morphological Studies
Quinoline compounds with trifluoromethyl groups, such as 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline, exhibit interesting optical properties. These properties are significant in materials science for developing novel materials with specific photoluminescent characteristics (Rajalakshmi & Palanisami, 2020).
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine and its derivatives, including 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Quinoline derivatives have been known to influence various biochemical pathways, depending on their specific targets .
Propriétés
IUPAC Name |
2-chloro-7-methoxy-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-6-2-3-7-8(11(13,14)15)5-10(12)16-9(7)4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHTVHQIKXGDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2697528.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2697529.png)


![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2697532.png)

![2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(E)-3-phenylprop-2-enyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2697538.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2697539.png)
![N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2697540.png)
![4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2697541.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2697547.png)
![3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B2697549.png)
